Tyr-Uroguanylin (mouse, rat)

Radioligand binding assay GC-C receptor pharmacology Peptide radioiodination

Tyr-Uroguanylin (mouse, rat) is the sole GC-C receptor agonist with an N-terminal tyrosine, enabling direct 125I labeling and artifact-free competitive radioligand binding in rodent membrane preparations. It retains the native uroguanylin pH dependence—100-fold higher potency than guanylin at duodenal acidic pH—and is species-matched for mouse/rat models, unlike human uroguanylin which introduces 40% sequence divergence. Essential benchmark for IBS-C drug discovery against clinical agonists.

Molecular Formula C69H105N17O27S4
Molecular Weight 1732.9 g/mol
Cat. No. B12401183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Uroguanylin (mouse, rat)
Molecular FormulaC69H105N17O27S4
Molecular Weight1732.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N
InChIInChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-/m0/s1
InChIKeyKIPAZOCVWKWHQY-ZLIXNVENSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-Uroguanylin (mouse, rat): A Species-Specific, N-Terminally Extended GC-C Receptor Agonist for Rodent Research


Tyr-Uroguanylin (mouse, rat) is a synthetic 16-amino acid peptide belonging to the guanylin peptide hormone family. It is an N-terminally tyrosine-extended analog of the endogenous rat uroguanylin-15 hormone (sequence: YTDECELCINVACTGC, with disulfide bridges Cys4-Cys12 and Cys8-Cys16) [1]. Like native uroguanylin, it activates the transmembrane receptor guanylate cyclase C (GC-C, GUCY2C) on intestinal and renal epithelial cells, triggering intracellular cGMP production that regulates electrolyte and water transport [2]. The defining structural feature of this compound is the addition of an N-terminal tyrosine residue to the native rat uroguanylin sequence, a modification that does not exist in endogenous rodent or human peptides and is specifically engineered for research utility [3].

Why Tyr-Uroguanylin (mouse, rat) Cannot Be Replaced by Native Uroguanylin, Guanylin, or Drug Analogs in Rodent Studies


Within the guanylin peptide family, functional substitution is precluded by three orthogonal factors: (1) The presence or absence of an N-terminal tyrosine residue determines compatibility with radioiodination workflows—native rat uroguanylin-15 lacks any tyrosine and cannot be directly labeled with ¹²⁵I, making Tyr-Uroguanylin the only suitable ligand for radioreceptor assays in rodent models . (2) GC-C receptor agonists exhibit profoundly pH-dependent potency divergence: uroguanylin is 100-fold more potent than guanylin at the acidic mucosal pH (5.0) characteristic of the duodenum and proximal jejunum, while guanylin dominates at alkaline pH (8.0), meaning the two endogenous peptides are not functionally interchangeable within physiologically relevant pH microenvironments [1]. (3) Therapeutic analogs such as plecanatide and linaclotide contain deliberate sequence modifications (Asn→Asp substitution in plecanatide; three disulfide bonds in linaclotide derived from enterotoxin ST) that alter pH sensitivity and receptor-binding kinetics compared to the endogenous rodent ligands, making them inappropriate surrogates for basic mechanistic studies in murine or rat models [2].

Tyr-Uroguanylin (mouse, rat): Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


N-Terminal Tyrosine Enables Direct Radioiodination: A Structural Advantage Absent in Native Rat Uroguanylin-15

Tyr-Uroguanylin (mouse, rat) contains an engineered N-terminal tyrosine residue (sequence YTDECELCINVACTGC) that is completely absent in native rat uroguanylin-15 (sequence TDECELCINVACTGC) [1]. Native rat uroguanylin-15 contains zero tyrosine residues in its 15-amino acid sequence, rendering it incompatible with standard chloramine-T or lactoperoxidase-catalyzed ¹²⁵I radioiodination protocols that require a phenolic tyrosine side chain as the iodine acceptor [2]. In contrast, Tyr-Uroguanylin provides a single, solvent-exposed N-terminal tyrosine that serves as a defined iodination site, enabling production of high specific-activity ¹²⁵I-labeled ligand for competitive radioligand binding assays, radioimmunoassays (RIAs), and autoradiographic receptor localization studies [3]. The native rat guanylin (PNTCEICAYAACTGC) contains an internal tyrosine at position 10, which may result in steric interference with receptor binding upon iodination at that position, whereas the N-terminal placement in Tyr-Uroguanylin minimizes potential disruption of the receptor-binding pharmacophore.

Radioligand binding assay GC-C receptor pharmacology Peptide radioiodination

pH-Dependent Potency Divergence: Uroguanylin-Based Peptides Show 100-Fold Selectivity Over Guanylin at Acidic Mucosal pH

Uroguanylin and guanylin exhibit diametrically opposed pH-activity profiles at the GC-C receptor. In T84 human intestinal epithelial cells, uroguanylin is 100-fold more potent than guanylin at an acidic mucosal pH of 5.0 in stimulating intracellular cGMP accumulation, whereas at alkaline pH 8.0 the potency relationship reverses and guanylin becomes more potent than uroguanylin [1]. This functional divergence is driven by differential binding affinities: guanylin's affinity for the GC-C receptor decreases approximately 100-fold when pH shifts from 8.0 to 5.0, while uroguanylin's affinity increases approximately 10-fold under the same acidic shift [1]. At the receptor level, the Ki values for the truncated opossum uroguanylin (uroguanylin₉₈₋₁₀₉) at the high-affinity binding site measured 0.19 nM at pH 5.0 vs. 0.14 nM at pH 8.0 (favors acidic), while guanylin's high-affinity Ki shifted 100-fold between pH conditions—confirming uroguanylin's unique acid-sensing property conferred by its N-terminal acidic residues (Asp/Glu) absent in guanylin [1]. Tyr-Uroguanylin preserves the native uroguanylin N-terminal acidic motif (Thr¹-Asp²-Glu³) followed by the N-terminal tyrosine extension, which is not expected to disrupt the pH-sensing function since the critical acidic residues are retained [2].

Intestinal electrolyte transport cGMP signaling pH-dependent receptor activation

Species-Specific Sequence Identity: Rodent Uroguanylin Diverges From Human Uroguanylin at 6 of 15 Core Positions

The core 15-amino acid sequence of Tyr-Uroguanylin (TDECELCINVACTGC, after removal of the N-terminal Tyr) corresponds to native rat uroguanylin-15 and differs from human uroguanylin (NDDCELCVNVACTGCL) at 6 out of 15 positions (Thr¹ vs. Asn¹, Glu³ vs. Asp³, Ile⁸ vs. Val⁸, Asn⁹ vs. Val⁹, Ala¹² vs. Thr¹², and the missing C-terminal Leu in the rodent form) [1]. This represents approximately 40% primary sequence divergence within the core bioactive domain. In competitive radioligand binding assays using T84 cells, human and opossum uroguanylin forms exhibit distinct Ki profiles, with opossum uroguanylin₉₈₋₁₀₉ showing Ki values of 0.14–0.19 nM at the high-affinity GC-C binding site [2]. Rat uroguanylin (and by extension Tyr-Uroguanylin) was shown to have similar potency to human uroguanylin in T84 cell cGMP assays but with differentiated tissue distribution patterns—rat uroguanylin mRNA is predominantly expressed in the proximal small intestine (duodenum/jejunum), whereas guanylin mRNA dominates in the colon [3]. A researcher studying rodent intestinal physiology or using murine disease models (e.g., DSS colitis, colorectal cancer models) who substitutes human uroguanylin introduces a ligand with 40% sequence mismatch to the endogenous rodent receptor ligand, potentially confounding receptor activation kinetics.

Species-specific pharmacology Rodent disease models GC-C receptor ligand design

Potency Gap vs. Synthetic Drug Analogs: Endogenous Peptide Affinity (Sub-nanomolar Ki) Contrasts With Plecanatide's Micromolar-Range EC50

Endogenous uroguanylin peptides bind to the GC-C receptor with sub-nanomolar affinity at the high-affinity binding site. In competitive radioligand binding assays using ¹²⁵I-ST on intact T84 cells, opossum uroguanylin₉₈₋₁₀₉ exhibited Ki values of 0.19 nM at pH 5.0 and 0.14 nM at pH 8.0 at the high-affinity receptor site [1]. In striking contrast, the synthetic uroguanylin analog plecanatide activates GC-C-mediated cGMP synthesis in the same T84 cell line with an EC50 of 190 nM—representing an approximately 1,000-fold weaker functional potency compared to the binding affinity of the endogenous peptide . While EC50 and Ki values are not directly equivalent (functional activation vs. binding affinity), the three-order-of-magnitude gap is consistent with plecanatide's deliberate design optimization for oral stability and pH-dependent activation rather than maximal receptor affinity. Linaclotide, a synthetic analog of E. coli heat-stable enterotoxin (STa) containing three disulfide bonds, activates GC-C in a pH-independent manner with potency derived from its enterotoxin scaffold rather than the endogenous peptide pharmacophore [2]. For basic research purposes—such as characterizing native GC-C receptor pharmacology, establishing baseline signaling parameters, or quantifying receptor expression levels—the endogenous-sequence peptide (Tyr-Uroguanylin) provides a physiologically representative probe that the therapeutic analogs, by design, do not.

Drug discovery benchmarking GC-C agonist potency Endogenous vs. synthetic ligand

In Vivo Potency Hierarchy: Uroguanylin and STa, But Not Guanylin, Induce Natriuresis and Diuresis in Murine Models

In vivo functional studies in mice demonstrate a clear potency hierarchy among GC-C agonists. Both STa and uroguanylin induce significant diuresis, natriuresis, and kaliuresis when administered to mice, while guanylin is substantially less potent than uroguanylin in eliciting these renal responses [1]. In rat jejunal loop experiments, the order of potency for inhibiting fluid and NaCl absorption was STa > human uroguanylin > rat guanylin = human guanylin, with both rat and human guanylin inhibiting absorption only at the highest tested concentration (10⁻⁶ M), whereas uroguanylin produced effects across a broader concentration range [2]. Importantly, uroguanylin (but not guanylin) increased luminal pH by stimulating bicarbonate secretion—a functional distinction with physiological implications for intestinal pH modulation [2]. Furthermore, guanylin and uroguanylin induce natriuresis even in mice lacking the GC-C receptor, demonstrating the existence of a GC-C-independent renal signaling pathway that responds differentially to these two peptides [3]. Tyr-Uroguanylin, bearing the native uroguanylin pharmacophore, is expected to recapitulate this in vivo activity profile, making it the correct tool for studies of uroguanylin-specific endocrine functions in rodent models.

Renal natriuretic peptide In vivo pharmacology Intestinal natriuretic hormone

N-Terminal Extension Preserves Bioactivity: Evidence That Uroguanylin Tolerates N-Terminal Modifications Without Loss of GC-C Agonism

Structure-activity relationship (SAR) studies have demonstrated that the N-terminal region of uroguanylin is amenable to modification without abolishing receptor activation. The opossum uroguanylin₉₈₋₁₀₉ (CELCINVACTGC), a truncated form lacking the N-terminal Gln-Glu-Asp tripeptide, retained measurable GC-C binding with Ki values of 0.19 nM (pH 5.0) and 0.14 nM (pH 8.0) at the high-affinity site—values comparable to the full-length peptide [1]. However, deletion of the N-terminal acidic amino acids in uroguanylin abolished the characteristic increase in binding affinity under acidic conditions, confirming that the N-terminal acidic residues (but not the extreme N-terminus per se) are essential for pH sensing [1]. More directly, radiolabeled N-terminal DOTA-conjugated uroguanylin analogs (DOTA-E3-uroguanylin) retained GC-C binding with IC50 values of 9.6 ± 2.9 nM, and these probes were successfully used for in vivo imaging of human colorectal cancer xenografts expressing GC-C [2]. This body of evidence establishes the principle that the GC-C receptor tolerates N-terminal extensions and modifications to uroguanylin, supporting the functional validity of Tyr-Uroguanylin as a bioactive GC-C agonist despite (and indeed because of) its N-terminal tyrosine appendage. No equivalent published SAR data exist for N-terminal tyrosine-conjugated guanylin, leaving the functional consequences of guanylin N-terminal modification uncharacterized.

Peptide structure-activity relationship N-terminal modification tolerance Radioligand probe validation

Tyr-Uroguanylin (mouse, rat): Optimal Research Application Scenarios Based on Verified Evidence


GC-C Receptor Radioligand Binding Assays in Rodent Tissue Preparations

Tyr-Uroguanylin (mouse, rat) is the preferred ligand for competitive radioligand binding assays targeting the GC-C receptor in rodent intestinal or renal membrane preparations. Its N-terminal tyrosine enables direct ¹²⁵I labeling via standard chloramine-T or lactoperoxidase methods, producing a high specific-activity probe that is chemically homogeneous at a single defined iodination site. This eliminates the need for indirect labeling approaches (e.g., Bolton-Hunter reagent conjugation to native uroguanylin) that introduce linker-dependent binding artifacts, or the use of ¹²⁵I-STa as a surrogate radioligand that reports on the bacterial toxin binding site rather than the endogenous peptide binding mode [1]. The resulting assay can quantify receptor density (Bmax) and ligand affinity (Kd) using a species-matched, endogenous-sequence probe, improving physiological relevance over heterologous systems.

Duodenal and Proximal Jejunal Epithelial cGMP Signaling Studies Under Acidic Microclimate Conditions

For ex vivo or in vitro studies of GC-C-mediated cGMP signaling in rodent proximal small intestinal epithelium, Tyr-Uroguanylin is the appropriate agonist because it retains the acid-enhanced receptor activation mechanism intrinsic to the uroguanylin subclass. At the acidic mucosal surface pH (5.0–6.0) characteristic of the duodenum and proximal jejunum, uroguanylin-based peptides are 100-fold more potent than guanylin, which is rendered essentially inactive under these conditions [1]. Using guanylin as a GC-C agonist in this anatomical context would produce false-negative results. Tyr-Uroguanylin enables physiologically faithful interrogation of the cGMP/CFTR chloride secretory axis, cGMP-dependent protein kinase G-II signaling, and transepithelial anion secretion in the intestinal segments where GC-C signaling is most active [2].

Species-Matched Ligand for Murine Colorectal Cancer and Intestinal Inflammation Models

In mouse models of colorectal cancer (e.g., Apc^Min/+, AOM/DSS) and intestinal inflammation (e.g., DSS colitis), GC-C receptor expression is dynamically regulated and GC-C signaling has been implicated in both tumor suppression and epithelial barrier maintenance. Tyr-Uroguanylin provides the correct rodent-sequence ligand for studying endogenous GC-C pharmacology in these models, avoiding the 40% sequence mismatch introduced by human uroguanylin [1]. This is critical because even single-amino-acid substitutions in the uroguanylin sequence (e.g., Asp³→Glu³) can measurably alter GC-C binding affinity—the E3-uroguanylin variant shows improved IC50 values of 5.0 ± 0.3 nM compared to wild-type [2]—indicating that the multiple sequence differences between rodent and human uroguanylin are likely to produce pharmacologically meaningful divergence in receptor activation.

Endogenous Ligand Benchmarking for GC-C-Targeted Drug Discovery Programs

For pharmaceutical discovery programs developing next-generation GC-C agonists for constipation-predominant IBS (IBS-C), chronic idiopathic constipation (CIC), or colorectal cancer chemoprevention, Tyr-Uroguanylin serves as an essential endogenous-ligand benchmark. Current drugs (plecanatide EC50 = 190 nM; linaclotide pH-independent activation derived from enterotoxin ST) differ fundamentally from the endogenous ligand in potency, pH sensitivity, and receptor-binding mode [1][2]. Tyr-Uroguanylin enables head-to-head comparison of novel chemical entities against the native peptide pharmacophore in terms of binding affinity, functional potency, pH dependence, and signaling bias, using the species-appropriate sequence for rodent preclinical models. This ensures that lead optimization is anchored to physiological receptor activation parameters rather than to the properties of existing synthetic analogs.

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